molecular formula C17H20N2OS B5544399 5-(4-ethylbenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one

5-(4-ethylbenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one

Cat. No.: B5544399
M. Wt: 300.4 g/mol
InChI Key: OORVNPYPFYHUFR-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-ethylbenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is a useful research compound. Its molecular formula is C17H20N2OS and its molecular weight is 300.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.12963444 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Applications

Compounds closely related to 5-(4-ethylbenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one have been synthesized and tested for their efficiency as antioxidants. These thiazolidinone derivatives were evaluated using various methods, including the study of changes in total acid number and viscosity. Quantum chemical parameters such as the lowest unoccupied molecular orbital (LUMO), the highest occupied molecular orbital (HOMO) energy levels, and the energy gap were calculated, supporting the experimental results. This research suggests that such derivatives can serve as effective antioxidants in certain applications (Mohammed, Attia, Nessim, Shaaban, & El-Bassoussi, 2019).

Antimicrobial and Anticancer Activities

Several studies have explored the antimicrobial and anticancer potentials of compounds structurally similar to the one . For instance, a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates showed promising activity against Mycobacterium tuberculosis, with some compounds exhibiting significant inhibition of bacterial growth and DNA gyrase activity without being cytotoxic (Jeankumar et al., 2013).

Synthesis and Optical Properties

The synthesis and biological properties of new piperidine substituted benzothiazole derivatives highlight the broad applicability of these compounds. Such research underlines not just the synthetic pathways but also investigates the optical properties, potentially leading to applications in materials science or as markers in biological systems. Additionally, these compounds have shown good antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Shafi, Rajesh, & Senthilkumar, 2021).

Inhibitors of Enzymatic Activity

Research into thiazole-aminopiperidine hybrid analogues demonstrates the methodological advancements in designing and synthesizing novel Mycobacterium tuberculosis GyrB inhibitors. This indicates the compound's utility in addressing infectious diseases, particularly tuberculosis, by targeting specific bacterial enzymes vital for DNA replication and maintenance, thereby inhibiting bacterial growth (Jeankumar et al., 2013).

Properties

IUPAC Name

(5Z)-5-[(4-ethylphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-2-13-6-8-14(9-7-13)12-15-16(20)18-17(21-15)19-10-4-3-5-11-19/h6-9,12H,2-5,10-11H2,1H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORVNPYPFYHUFR-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.